molecular formula C15H19NO3 B12109138 Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate

Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate

Cat. No.: B12109138
M. Wt: 261.32 g/mol
InChI Key: KUYDWOLTNTUXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product using hydrochloric acid .

Chemical Reactions Analysis

Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine core allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in drug development .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

methyl 4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate

InChI

InChI=1S/C15H19NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,14H,8-10H2,1-2H3

InChI Key

KUYDWOLTNTUXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)OC

Origin of Product

United States

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